5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4-amine
Overview
Description
5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4-amine typically involves multi-step processes starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This can include the use of continuous flow reactors, catalytic processes, and advanced purification techniques to ensure the compound meets the required purity standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs, each with potential biological activity.
Scientific Research Applications
5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly as kinase inhibitors, which are important in cancer treatment.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases and receptors. By binding to the active sites of these targets, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the modulation of various biological processes, including cell proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine: Another bicyclic compound with similar structural features but different biological activities.
Pyrido[4,3-d]pyrimidine: A related compound used in the synthesis of tetrahydropteroic acid derivatives.
Pyrido[3,2-d]pyrimidine: Known for its use in the development of kinase inhibitors.
Uniqueness
5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4-amine is unique due to its specific ring fusion pattern and the presence of an amine group at the 4-position. This structural uniqueness allows it to interact with a distinct set of biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-6-5-2-1-3-9-7(5)11-4-10-6/h4H,1-3H2,(H3,8,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIXAVDUAUFHHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=CN=C2NC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500481 | |
Record name | 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69278-04-2 | |
Record name | 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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